molecular formula C15H10INO B12593296 N-[3-Iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-67-0

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide

Cat. No.: B12593296
CAS No.: 647025-67-0
M. Wt: 347.15 g/mol
InChI Key: CPLXOKBXGIJREG-UHFFFAOYSA-N
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Description

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide is a chemical compound with the molecular formula C15H10INO It is characterized by the presence of an iodine atom, a phenylethynyl group, and a formamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Iodo-2-(phenylethynyl)phenyl]formamide typically involves the following steps:

    Sonogashira Coupling: This reaction couples a phenylacetylene with an iodinated phenyl ring using a palladium catalyst and a copper co-catalyst.

The reaction conditions for these steps often involve the use of organic solvents such as dichloromethane or acetone, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenylethynyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can modify the phenylethynyl group to form various oxidized or reduced products.

Scientific Research Applications

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-Iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with molecular targets and pathways. The iodine atom and phenylethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The formamide group can also interact with biological molecules, potentially affecting enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Phenylethynyl)phenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a formamide group.

    N-(2-(Phenylethynyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

Uniqueness

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The combination of the phenylethynyl and formamide groups also provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

647025-67-0

Molecular Formula

C15H10INO

Molecular Weight

347.15 g/mol

IUPAC Name

N-[3-iodo-2-(2-phenylethynyl)phenyl]formamide

InChI

InChI=1S/C15H10INO/c16-14-7-4-8-15(17-11-18)13(14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18)

InChI Key

CPLXOKBXGIJREG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC=C2I)NC=O

Origin of Product

United States

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